N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-27-20(8-10-26-27)18-11-16(13-23-15-18)14-25-22(28)17-5-4-6-19(12-17)29-21-7-2-3-9-24-21/h2-13,15H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYIICBJASFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 314.35 g/mol. Its structure features a pyrazole ring, pyridine moieties, and a benzamide functional group, which are known to contribute to various biological activities.
Biological Activity Overview
This compound exhibits a range of pharmacological activities:
- Anticancer Activity : Several studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives containing pyrazole and pyridine rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research on related benzimidazole derivatives has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating that similar compounds may exhibit comparable activity .
- Enzyme Inhibition : Compounds with the benzamide structure are often evaluated for their ability to inhibit specific enzymes. For example, derivatives targeting Aurora kinases have shown promise in cancer therapy due to their role in cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Structural Feature | Activity |
|---|---|
| Pyrazole Ring | Enhances anticancer properties |
| Pyridine Moieties | Contributes to enzyme inhibition |
| Benzamide Group | Associated with antimicrobial effects |
These features indicate that modifications to the core structure can lead to enhanced biological efficacy.
Case Study 1: Anticancer Activity
A study focusing on pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In vitro tests of related compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound may also possess similar antimicrobial properties.
Scientific Research Applications
Cancer Therapy
The compound has been investigated for its potential as a therapeutic agent in cancer treatment. Specifically, it has shown promise as a selective androgen receptor modulator (SARM), which can be beneficial in treating androgen-dependent cancers such as prostate cancer. SARMs are designed to selectively stimulate androgen receptors in muscle and bone while avoiding unwanted effects on other tissues, making them an attractive option for cancer therapy .
Case Study: Prostate Cancer Treatment
In a study focusing on SARMs, compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide demonstrated significant efficacy in inhibiting tumor growth in prostate cancer models. The mechanism involves the modulation of androgen receptor activity, leading to reduced proliferation of cancer cells .
Anti-inflammatory Applications
Another significant application of this compound is in the development of anti-inflammatory agents. Research has indicated that derivatives of similar structures can exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process.
Case Study: Inhibition of COX Enzymes
In vitro studies have shown that compounds with structural similarities to this compound can effectively inhibit COX-2 activity, leading to decreased inflammation markers in cellular models. This suggests potential for developing new anti-inflammatory medications based on this compound's framework .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against various bacterial strains. Its structural components allow it to interact with bacterial enzymes or receptors, leading to inhibition of growth.
Case Study: Antibacterial Efficacy
A series of experiments demonstrated that related pyrazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics, indicating that this compound could serve as a lead compound for developing new antibacterial agents .
Summary of Applications
| Application Area | Mechanism/Effect | Notable Findings |
|---|---|---|
| Cancer Therapy | Selective androgen receptor modulation | Effective against prostate cancer models |
| Anti-inflammatory | COX enzyme inhibition | Significant reduction in inflammation markers |
| Antimicrobial Activity | Inhibition of bacterial growth | Comparable MICs to established antibiotics |
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrazole Motifs
Table 1: Key Structural Analogues
Key Structural and Functional Differences
- Substituent Effects on Binding: The pyridin-2-yloxy group in the target compound may favor interactions with polar residues in binding pockets, unlike the benzo[d][1,3]dioxol-5-yloxy group in CCG258205, which introduces steric bulk and altered electron density .
Impact of Pyrazole Position :
Synthetic Accessibility :
Pharmacological Implications
- Kinase Inhibition Potential: The benzamide core and pyridine/pyrazole motifs are common in kinase inhibitors (e.g., Ponatinib analogs in ). The target compound’s structure aligns with Type II kinase inhibitors that occupy hydrophobic pockets . ’s DDR1/DDR2 inhibitor analog shares a pyrazole-pyridinylmethyl side chain, suggesting possible overlap in target profiles .
Solubility and Bioavailability :
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazole-pyridine core of this compound?
Answer:
The synthesis of the pyrazole-pyridine core can be approached via multi-step condensation reactions. For example, pyrazole derivatives are often synthesized by reacting hydrazines with β-diketones or via cyclization of α,β-unsaturated ketones. describes a method using K₂CO₃ in DMF to alkylate pyrazole-thiol intermediates, which can be adapted for introducing substituents on the pyridine ring. Additionally, the 1,5-diarylpyrazole template (as seen in SR141716 analogs) provides a scaffold for functionalization . Key steps include:
- Condensation : Use of N,N-dimethylformamide (DMF) as a solvent for nucleophilic substitution.
- Protection/Deprotection : Critical for managing reactive sites (e.g., benzyl or methyl groups on pyrazole).
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
Combined spectroscopic and chromatographic methods are recommended:
- HPLC : For purity assessment (≥98% as per ).
- NMR Spectroscopy : To confirm substitution patterns on pyridine and pyrazole rings (e.g., distinguishing methyl groups at 1H-pyrazol-5-yl positions) .
- Mass Spectrometry : For molecular weight validation, particularly to differentiate between regioisomers.
- X-ray Crystallography : Used in structurally related compounds ( ) to resolve ambiguities in stereochemistry.
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing analogs with varied substituents?
Answer:
DoE is critical for multi-variable optimization. highlights a flow-chemistry approach integrating statistical modeling to maximize yields. For this compound:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., K₂CO₃).
- Response Surface Methodology : Identifies optimal conditions for introducing substituents (e.g., fluorine or methoxy groups) on the benzamide moiety.
- Case Study : A 2³ factorial design reduced side-product formation in pyrazole alkylation by 40% .
Advanced: How should researchers address contradictions between in vitro and in vivo biological activity data?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. Strategies include:
- Metabolic Profiling : Use liver microsomes (as in ) to identify degradation pathways.
- Dose-Response Studies : Establish EC₅₀ values in cellular assays vs. plasma concentrations in animal models.
- Structural Analog Testing : Modify the pyridin-2-yloxy group to improve bioavailability (e.g., replacing oxygen with sulfur) .
Advanced: What computational methods predict binding affinity and selectivity for kinase targets?
Answer:
- Molecular Docking : demonstrates the use of ChemSpider-predicted structures to model interactions with tyrosine kinases (e.g., TRK inhibitors).
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values.
- MD Simulations : Assess stability of the benzamide-pyrrolidine interaction in aqueous environments .
Advanced: How can stereochemical challenges in multi-step synthesis be managed?
Answer:
- Chiral Resolution : Use enantiopure starting materials (e.g., (R)-pyrrolidine derivatives in ) to control stereocenters.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during key steps like reductive amination.
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or circular dichroism .
Advanced: What strategies validate the biological relevance of pyrazole-pyridine hybrids in disease models?
Answer:
- Target Engagement Assays : Use fluorescence polarization to confirm binding to kinases or GPCRs.
- Gene Knockout Models : Compare activity in wild-type vs. receptor-deficient cell lines.
- In Vivo Efficacy : Test analogs in xenograft models (e.g., ’s anti-inflammatory benchmarks) .
Advanced: How to design SAR studies for improving metabolic stability?
Answer:
- Bioisosteric Replacement : Substitute pyridin-2-yloxy with pyrimidine to reduce CYP450 metabolism.
- Deuterium Labeling : Stabilize methyl groups (e.g., CD₃ in ) to slow oxidative degradation.
- LogP Optimization : Introduce polar groups (e.g., -OH or -NH₂) to enhance solubility and reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
